tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring bonded to a pyridin-3-yloxy group and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridin-3-yloxy compounds under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl ester group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: This compound has a similar structure but with the pyridinyl group in a different position, leading to different reactivity and applications.
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: Another isomer with the pyridinyl group in the 4-position, which also affects its chemical properties and uses.
tert-Butyl 3-(pyridin-3-yloxy)methylpyrrolidine-1-carboxylate: This compound has a methyl group attached to the pyrrolidine ring, altering its steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUHDXSZJTWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445140 | |
Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-73-9 | |
Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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